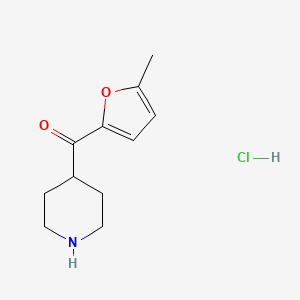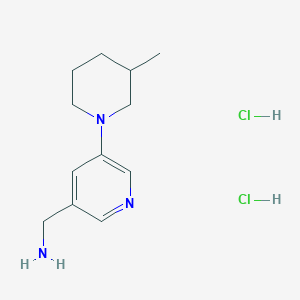
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile
Overview
Description
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C10H10F3N3 and its molecular weight is 229.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of action
Without specific information on this compound, it’s hard to determine its exact mode of action. The trifluoromethyl group is known to be involved in various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates .
Biochemical pathways
The trifluoromethyl group is known to be involved in various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The trifluoromethyl group is known to be involved in various chemical reactions, which could potentially affect these properties .
Result of action
The trifluoromethyl group is known to be involved in various chemical reactions, which could potentially result in various molecular and cellular effects .
Action environment
The trifluoromethyl group is known to be involved in various chemical reactions, which could potentially be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile plays a significant role in biochemical reactions, particularly those involving radical intermediates. The trifluoromethyl group is known to enhance the stability and reactivity of radical species, making this compound a valuable tool in radical chemistry . It interacts with enzymes and proteins that facilitate radical reactions, such as those involved in the activation of inert C–F bonds . The nature of these interactions often involves the formation of transient radical species that can participate in various biochemical transformations.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate radical species can lead to oxidative stress, which in turn affects cellular signaling and gene expression . Additionally, its interactions with cellular enzymes can alter metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of radical intermediates. These radicals can interact with various biomolecules, leading to enzyme inhibition or activation . The compound’s trifluoromethyl group enhances its ability to participate in radical reactions, making it a potent modulator of biochemical pathways. Changes in gene expression are often a result of the compound’s impact on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as light and temperature . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways. In vitro and in vivo studies have shown that the compound’s effects can persist over extended periods, highlighting its potential for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways . At higher doses, toxic or adverse effects can be observed, including oxidative stress and cellular damage. Threshold effects are often noted, where a specific dosage level leads to a significant change in the compound’s impact on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to radical chemistry. It interacts with enzymes and cofactors that facilitate radical reactions, leading to changes in metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can result in alterations in energy production and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its overall activity and function, as well as its potential for targeted biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The compound’s activity and function are often dependent on its localization within the cell, highlighting the importance of understanding its subcellular distribution.
Properties
IUPAC Name |
2-[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-5-8(3-4-14)16(15-9)6-7-1-2-7/h5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZAPBZBEJPFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




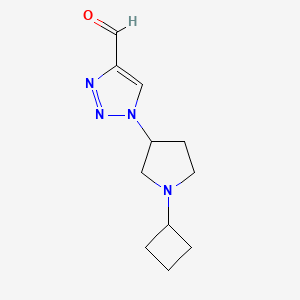
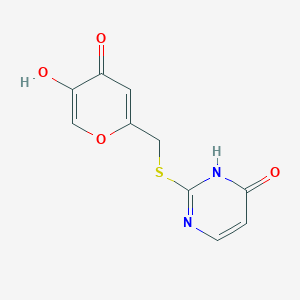
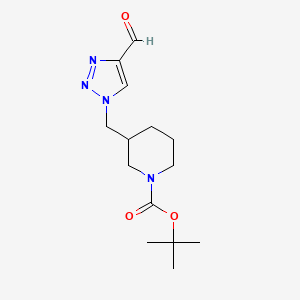
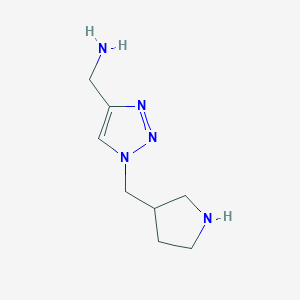

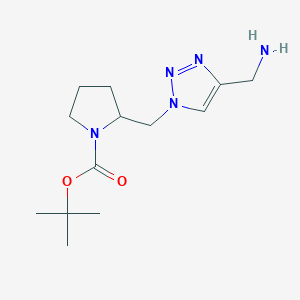
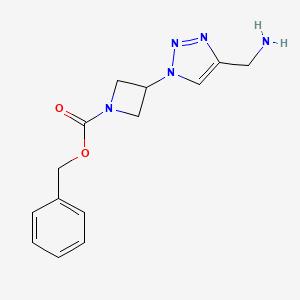
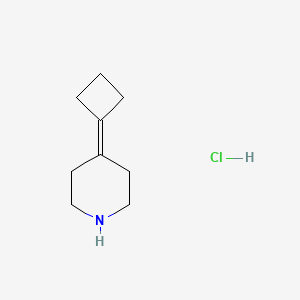
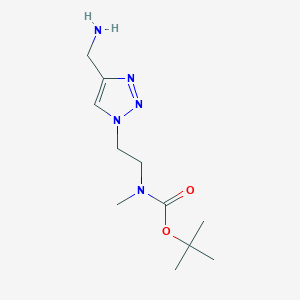
![Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B1479472.png)
